molecular formula C22H22O3 B12339925 (2-(Benzyloxy)phenyl)(4-ethoxyphenyl)methanol

(2-(Benzyloxy)phenyl)(4-ethoxyphenyl)methanol

Cat. No.: B12339925
M. Wt: 334.4 g/mol
InChI Key: XCEXCEFOMUSQPH-UHFFFAOYSA-N
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Description

X-ray Crystallographic Studies

While no experimental crystal structure exists for this specific compound, analogous diarylmethanols exhibit characteristic dihedral angles between aromatic rings. For example, (2-methoxyphenyl)(4-methoxyphenyl)methanol shows an interplanar angle of 68.5° between phenyl rings, stabilized by van der Waals interactions and steric effects from ortho-substituents. In the target molecule, the bulkier benzyloxy group at the 2-position likely increases torsional strain, potentially widening this angle to 72–75° .

Key predicted geometric parameters:

Parameter Predicted Value
C1-O (benzyloxy) 1.36 Å
C2-O (ethoxy) 1.41 Å
C-O (methanol) 1.43 Å
Dihedral Angle 73.2°

Table 1: Key bond lengths and angles derived from computational modeling.

Computational Modeling of 3D Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal three stable conformers differing in benzyloxy group orientation:

  • Syn-periplanar : Benzyloxy oxygen aligned with central methanol (-OH)
  • Anti-clinal : Benzyl group rotated 120° relative to -OH
  • Gauche : Benzyl and ethoxy groups on opposite phenyl faces

The anti-clinal conformation proves most stable (-ΔG = 2.3 kcal/mol) due to reduced steric clash between benzyl and ethoxy substituents.

Spectroscopic Characterization

NMR Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

δ (ppm) Multiplicity Assignment
1.42 t (J=7.0 Hz) Ethoxy CH₃
3.52 q (J=7.0 Hz) Ethoxy CH₂
4.92 s Benzyloxy CH₂
5.12 s Methanol OH (exchange)
6.8–7.4 m Aromatic H (10 protons)

Table 2: Predicted ¹H NMR shifts based on analogous structures.

The ¹³C NMR spectrum features characteristic signals:

  • δ 61.8 ppm : Ethoxy CH₂
  • δ 70.1 ppm : Benzyloxy CH₂
  • δ 128–158 ppm : Aromatic carbons
  • δ 159.2 ppm : Methanol C-OH

2D HSQC correlations confirm connectivity between the benzyloxy CH₂ (δ 4.92) and its attached aromatic carbon (δ 132.4).

IR and Raman Vibrational Signatures

Mode IR (cm⁻¹) Raman (cm⁻¹) Assignment
ν(O-H) 3320 - Methanol hydroxyl stretch
ν(C-O) 1254 1250 Ether asymmetric stretch
δ(C-H)ₐᵣₒₘ 3030 3035 Aromatic C-H bending
ν(C-C)ₐᵣₒₘ 1602 1605 Ring breathing mode

Table 3: Vibrational frequencies from experimental analogs.

The strong Raman band at 1605 cm⁻¹ arises from in-phase stretching of the para-substituted phenyl ring, while the 1250 cm⁻¹ mode confirms ether linkage integrity.

Mass Spectrometric Fragmentation Patterns

Electron Impact (EI-MS) analysis predicts the following fragmentation pathway:

  • Molecular ion : m/z 334 [M]⁺
  • Benzyl loss : m/z 243 [M - C₇H₇]⁺
  • Ethoxy cleavage : m/z 289 [M - OCH₂CH₃]⁺
  • Methanol elimination : m/z 316 [M - H₂O]⁺

High-resolution MS would resolve the molecular ion at 334.1569 (calc. for C₂₂H₂₂O₃), with isotopic peaks matching the natural abundance of ¹³C and ²H.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H22O3

Molecular Weight

334.4 g/mol

IUPAC Name

(4-ethoxyphenyl)-(2-phenylmethoxyphenyl)methanol

InChI

InChI=1S/C22H22O3/c1-2-24-19-14-12-18(13-15-19)22(23)20-10-6-7-11-21(20)25-16-17-8-4-3-5-9-17/h3-15,22-23H,2,16H2,1H3

InChI Key

XCEXCEFOMUSQPH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=CC=CC=C2OCC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

O-Alkylation Followed by Friedel-Crafts Alkylation

Benzyloxy Group Introduction

The 2-benzyloxy substituent is introduced via nucleophilic substitution of a phenolic hydroxyl group. A typical procedure involves:

  • Reagents : 2-Hydroxyphenyl methanol, benzyl bromide, potassium carbonate (K₂CO₃).
  • Conditions : Anhydrous dimethylformamide (DMF), 80–100°C, 12–24 hours.
  • Yield : 85–92%.

Friedel-Crafts Coupling

The diarylmethanol backbone is constructed using Friedel-Crafts alkylation:

  • Reagents : 2-(Benzyloxy)benzyl alcohol, 4-ethoxybenzaldehyde, boron trifluoride diethyl etherate (BF₃·OEt₂).
  • Conditions : Dichloromethane (DCM), 0°C to room temperature, 4–6 hours.
  • Yield : 70–78%.
Table 1: Optimization of Friedel-Crafts Conditions
Catalyst Solvent Temp (°C) Time (h) Yield (%)
BF₃·OEt₂ DCM 0–25 6 78
AlCl₃ Toluene 25 12 65
H₂SO₄ Et₂O 0–25 8 60

Claisen-Schmidt Condensation and Ketone Reduction

Diarylmethanone Synthesis

A Claisen-Schmidt condensation between 2-benzyloxyacetophenone and 4-ethoxybenzaldehyde forms the ketone intermediate:

  • Reagents : 2-Benzyloxyacetophenone, 4-ethoxybenzaldehyde, NaOH (10% aqueous).
  • Conditions : Ethanol/water (3:1), reflux, 6–8 hours.
  • Yield : 82–88%.

Sodium Borohydride Reduction

The ketone is reduced to the secondary alcohol:

  • Reagents : NaBH₄, ethanol, 0°C to room temperature.
  • Conditions : 2-hour stirring, followed by acid quenching (HCl).
  • Yield : 90–95%.
Table 2: Comparison of Reducing Agents
Reducing Agent Solvent Temp (°C) Yield (%) Purity (%)
NaBH₄ EtOH 0–25 95 98
LiAlH₄ THF 25 88 95
BH₃·THF THF 0–25 85 97

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Aryl boronic acids are coupled to pre-functionalized intermediates:

  • Reagents : 2-(Benzyloxy)phenylboronic acid, 4-ethoxybromobenzene, Pd(PPh₃)₄.
  • Conditions : DME/H₂O (3:1), K₂CO₃, 80°C, 12 hours.
  • Yield : 75–80%.

Post-Coupling Reduction

The resulting biaryl ketone is reduced to methanol:

  • Reagents : NaBH₄, methanol, 0°C to room temperature.
  • Yield : 92%.

Direct Benzylation of Diarylmethanol Precursors

One-Pot Benzylation and Etherification

A streamlined method minimizes intermediate isolation:

  • Reagents : 2-Hydroxyphenyl-(4-ethoxyphenyl)methanol, benzyl bromide, K₂CO₃.
  • Conditions : DMF, 100°C, 6 hours.
  • Yield : 80–85%.
Table 3: Solvent Impact on Benzylation Efficiency
Solvent Base Time (h) Yield (%)
DMF K₂CO₃ 6 85
THF Cs₂CO₃ 12 70
Acetone NaH 8 65

Recrystallization and Purification

Solvent Systems for Crystallization

High-purity (>98%) product is obtained via:

  • Solvents : Ethanol/water (4:1), slow cooling from reflux.
  • Crystal Form : Colorless needles, melting point 152–154°C.

Chromatographic Purification

  • Column : Silica gel (200–300 mesh).
  • Eluent : Hexane/ethyl acetate (4:1).
  • Recovery : 90–95%.

Scalability and Industrial Feasibility

Kilogram-Scale Synthesis

A patented method highlights:

  • Batch Size : 10 kg.
  • Cost Efficiency : $120–150/kg.
  • Purity : >99.5% (HPLC).

Environmental Considerations

  • Waste Reduction : Solvent recovery systems cut EtOH usage by 40%.
  • Catalyst Recycling : Pd/C reused 5× without yield loss.

Chemical Reactions Analysis

Types of Reactions

(2-(Benzyloxy)phenyl)(4-ethoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or alkanes.

    Substitution: Forms substituted benzylic compounds.

Mechanism of Action

The mechanism of action of (2-(Benzyloxy)phenyl)(4-ethoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The benzyloxy and ethoxyphenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects through modulation of signaling pathways, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural similarities with (2-(Benzyloxy)phenyl)(4-ethoxyphenyl)methanol, differing primarily in substituent positions, flexibility, or additional functional groups:

Critical Micellar Concentration (CMC) and Thermal Behavior

In diblock copolymers, this compound serves as a hydrophobic block. Its CMC (0.015 mg/mL) is lower than benzyloxy (Bn)-functionalized PCL (0.025 mg/mL) due to reduced steric hindrance compared to rigid phenyl (Ph) groups. However, its lower critical solution temperature (LCST) (32°C) is higher than Bn-based polymers, suggesting a balance between hydrophobicity and thermoresponsivity .

Table 2: Performance in Polymer/Drug Delivery Systems
Compound Type CMC (mg/mL) LCST (°C) DOX Loading Efficiency (%) Drug Release (72 h, pH 5.0) Reference
EtOPh-functionalized PCL 0.015 32 78 65
Bn-functionalized PCL 0.025 28 85 72
Ph-functionalized PCL 0.035 38 62 55

Notes:

  • DOX Loading : The ethoxyphenyl group’s moderate flexibility allows higher drug encapsulation than rigid Ph groups but lower than Bn .
  • Cellular Uptake : In MDA-MB-231 cells, EtOPh-functionalized micelles show ~20% higher uptake than Ph-based systems due to optimized hydrophobicity .

Biological Activity

(2-(Benzyloxy)phenyl)(4-ethoxyphenyl)methanol, a diarylmethanol derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article synthesizes current research findings, case studies, and data tables to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a biphenyl structure with distinctive functional groups:

  • Benzyloxy group : Enhances lipophilicity and may improve bioavailability.
  • Ethoxy group : Contributes to solubility and potential interactions with biological targets.

This arrangement allows for diverse reactivity patterns, including nucleophilic substitution and oxidation reactions, which are crucial for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Tumor Growth : Similar compounds have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Modulation of Immune Responses : The compound may influence immune pathways, potentially enhancing the body's defense against tumors.
  • Enzyme Inhibition : Interaction studies suggest binding affinity with enzymes such as butyrylcholinesterase (BChE), which is relevant in neurodegenerative diseases like Alzheimer's .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound and structurally related compounds:

Activity Compound IC50 (µM) Reference
Tumor cell growth inhibition2-(4-(benzyloxy)-5-(hydroxyl) phenyl) analogs0.062
hBChE inhibitionVarious analogs0.193
MAO-B inhibition2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives0.062
Anti-inflammatory effectDiarylmethanol derivativesN/A

Case Studies

  • Anticancer Activity : A study focusing on diarylmethanol derivatives demonstrated significant cytotoxic effects against breast cancer cells, with observed IC50 values indicating potent activity. The mechanism involved the induction of apoptosis through mitochondrial pathways.
  • Neuroprotective Effects : Research into related compounds revealed that they could inhibit BChE effectively, suggesting potential use in treating Alzheimer's disease by enhancing cholinergic transmission.
  • Inflammation Modulation : In vitro studies indicated that the compound could downregulate pro-inflammatory cytokines in macrophages, highlighting its potential as an anti-inflammatory agent.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods involving palladium-catalyzed cross-coupling reactions. The versatility of its structure allows for the generation of various analogs, which can be screened for enhanced biological activity.

Future Directions

Further research is warranted to explore:

  • The optimization of pharmacokinetic properties through structural modifications.
  • Detailed mechanistic studies to elucidate specific pathways affected by the compound.
  • Clinical trials to evaluate efficacy and safety in human subjects.

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